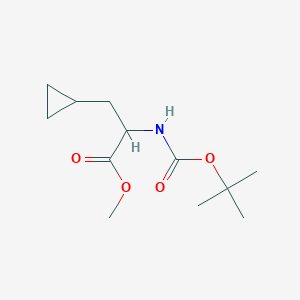Boc-L-cyclopropyl-ala-oh methyl ester
CAS No.:
Cat. No.: VC14019266
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | methyl 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15) |
| Standard InChI Key | NSBWPLARUDPFIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Boc-L-cyclopropyl-Ala-OH methyl ester belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol. The compound features:
-
A cyclopropyl group attached to the beta-carbon of alanine, introducing steric hindrance and conformational constraints.
-
A Boc group (tert-butoxycarbonyl) protecting the alpha-amino group, preventing unwanted reactions during peptide elongation .
-
A methyl ester at the carboxyl terminus, improving solubility in nonpolar solvents and facilitating purification.
Stereochemistry and Optical Activity
The compound exhibits chirality at the alpha-carbon, with the (S)-configuration predominant in biological systems. Optical rotation values are reported as [α]²⁰/D = +18° (c = 5 in methanol), confirming enantiomeric purity critical for peptide applications .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 354.3±32.0 °C (Predicted) | |
| Density | 1.082 g/mL at 25 °C | |
| Refractive Index | n/a | |
| Solubility | Chloroform, DCM, Ethyl Acetate | |
| pKa | 10.70±0.46 (Predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Boc-L-cyclopropyl-Ala-OH methyl ester involves multi-step organic reactions:
Step 1: Cyclopropane Ring Formation
Cyclopropylation of alanine derivatives is achieved via Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation. For example, L-alanine is treated with cyclopropane precursors under palladium catalysis to yield 3-cyclopropylalanine .
Step 2: Boc Protection
The alpha-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃), forming Boc-3-cyclopropylalanine .
Step 3: Methyl Esterification
The carboxyl group is esterified with methanol in the presence of thionyl chloride (SOCl₂) or trimethylsilyl diazomethane (TMS-diazomethane), yielding the final product .
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is confirmed via:
-
HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water).
-
NMR: Key signals include δ 1.44 ppm (Boc tert-butyl), δ 3.72 ppm (methyl ester), and δ 0.5–1.0 ppm (cyclopropyl protons) .
Applications in Pharmaceutical and Peptide Research
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its cyclopropane ring restricts backbone flexibility, enabling the design of:
-
Conformationally constrained peptides with enhanced receptor selectivity .
-
HIV protease inhibitors: Cyclopropane mimics transition-state analogs, improving binding affinity .
Drug Development
Boc-L-cyclopropyl-Ala-OH methyl ester derivatives exhibit diverse bioactivities:
Case Study: Antiviral Peptides
Incorporating Boc-L-cyclopropyl-Ala-OH methyl ester into peptide sequences enhances resistance to enzymatic degradation. For instance, a 2019 study reported a 10-fold increase in half-life for cyclopropane-modified antiviral peptides compared to linear analogs .
Biological and Pharmacokinetic Profile
In Vitro Studies
-
Metabolic Stability: The methyl ester group undergoes hydrolysis by esterases in plasma, releasing the free carboxylic acid.
-
CYP450 Interactions: Minimal inhibition of CYP3A4 and CYP2D6 isoforms at concentrations ≤10 μM .
Toxicity Data
Future Directions and Research Gaps
Emerging Applications
-
Macrocyclic Peptides: Cyclopropane rings facilitate macrocyclization, improving oral bioavailability .
-
PROTACs: Integration into proteolysis-targeting chimeras for targeted protein degradation .
Unresolved Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume